Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
Description
These compounds typically feature a chiral cyclohexyl backbone, which enhances stereoselectivity in organic reactions, and aromatic substituents that modulate electronic and steric properties.
Properties
CAS No. |
834917-27-0 |
|---|---|
Molecular Formula |
C16H22N4S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea |
InChI |
InChI=1S/C16H22N4S/c1-20(2)15-9-4-3-8-14(15)19-16(21)18-13-7-5-6-12(10-13)11-17/h5-7,10,14-15H,3-4,8-9H2,1-2H3,(H2,18,19,21)/t14-,15-/m1/s1 |
InChI Key |
RVJWZISBPMUPCJ-HUUCEWRRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Biological Activity
Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a chiral thiourea compound that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by a thiourea functional group linked to a cyanophenyl moiety and a dimethylamino-substituted cyclohexyl group. Its applications span across medicinal chemistry and asymmetric catalysis, making it a subject of interest in various research domains.
Biological Activity Overview
Research indicates that thiourea derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiourea compounds have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against human tumor cell lines, suggesting their potential as anticancer agents.
- Enzyme Inhibition : Certain thioureas act as inhibitors for enzymes such as xanthine oxidase, which is relevant in the treatment of gout and other conditions.
Case Studies
-
Antibacterial Activity :
A study investigated the antibacterial effects of several thiourea derivatives, including N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-. The disk diffusion method was employed to assess the efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substituents exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) determined for the most effective derivatives. -
Cytotoxicity Against Tumor Cell Lines :
Another research effort focused on evaluating the cytotoxic effects of thiourea derivatives on various human cancer cell lines. The study found that some derivatives had IC50 values in the nanomolar range, indicating potent cytotoxicity. Structure-activity relationship (SAR) analyses highlighted key structural features that contributed to their biological activity. -
Enzyme Inhibition Studies :
The interaction of thiourea derivatives with xanthine oxidase was explored to understand their potential as therapeutic agents for managing hyperuricemia. Kinetic studies revealed that certain compounds effectively inhibited enzyme activity, providing insights into their mechanism of action.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of selected thiourea compounds related to N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-(3-cyanophenyl)-3-(dimethylamino)thiourea | Contains a cyanophenyl group | Focused on different amine substituents | Antibacterial, anticancer |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-thiourea | Incorporates trifluoromethyl groups | Enhanced lipophilicity | Anticancer |
| N,N'-bis(3-cyanophenyl)thiourea | Two cyanophenyl groups | Potentially different reactivity patterns | Enzyme inhibition |
This table illustrates the diversity within thiourea compounds and highlights how variations in structure can influence biological activity.
The mechanisms through which thiourea derivatives exert their biological effects are varied:
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may be attributed to apoptosis induction or cell cycle arrest.
- Enzyme Inhibition Mechanism : Thioureas can form non-covalent interactions with active sites of enzymes like xanthine oxidase, leading to reduced enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Stereochemical Comparisons
a. 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- Molecular Weight : 367.38 g/mol
- Key Features :
- Perfluorophenyl group : Introduces strong electron-withdrawing effects, enhancing acidity of the thiourea N–H protons.
- Chiral cyclohexyl backbone : The (1R,2R) configuration ensures stereochemical control, critical for catalytic applications.
- Price : ¥24,600/100 mg, reflecting its specialized synthesis and purity requirements .
b. N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea
c. N-Cyclohexyl-N′-(4-methylphenyl)thiourea
- Molecular Weight : 248.37 g/mol
- Key Features: Simpler structure: Lacks the dimethylamino group, reducing electronic effects and stereochemical complexity. 4-Methylphenyl group: A moderately electron-donating substituent, which may decrease hydrogen-bonding capacity compared to cyano or perfluorophenyl groups .
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 3-cyanophenyl group (hypothetical in the target compound) would exhibit stronger electron withdrawal than the 4-methylphenyl () or perfluorophenyl () groups, increasing thiourea proton acidity and hydrogen-bonding strength .
- Steric Hindrance: The (1R,2R)-dimethylamino cyclohexyl group imposes significant steric bulk, comparable to the diphenylethyl group in . This hindrance can limit substrate access in catalytic processes but enhance enantioselectivity .
Physicochemical Properties
Preparation Methods
Reaction of Amines with Thiophosgene
One common and classical method to prepare N,N'-disubstituted thioureas is by reacting the two amines sequentially or simultaneously with thiophosgene (CSCl2):
-
- Dissolve 3-cyanophenylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran at low temperature (0-5 °C).
- Add thiophosgene dropwise under stirring, forming the corresponding isothiocyanate intermediate.
- Subsequently, add the chiral (1R,2R)-2-(dimethylamino)cyclohexylamine slowly to the reaction mixture.
- Stir the reaction at room temperature or slightly elevated temperature (20-40 °C) for several hours.
- Upon completion, isolate the product by extraction, washing, and purification via recrystallization or chromatography.
-
- High selectivity and yield.
- Straightforward reaction setup.
-
- Thiophosgene is highly toxic and requires careful handling.
- Generation of HCl as a byproduct necessitates neutralization.
Use of Isothiocyanate Intermediates
Alternatively, the aromatic amine can be converted first into an aryl isothiocyanate, which then reacts with the chiral amine:
-
- Convert 3-cyanophenylamine to 3-cyanophenyl isothiocyanate by reaction with thiophosgene or equivalent reagents.
- React the isolated or in situ generated isothiocyanate with (1R,2R)-2-(dimethylamino)cyclohexylamine in an inert solvent.
- Stir at room temperature until the thiourea product precipitates or is ready for purification.
-
- Allows isolation and characterization of intermediates.
- Potentially milder conditions.
-
- Requires an additional synthetic step.
- Isothiocyanates can be unstable and sensitive to moisture.
Alternative Thiocarbonyl Transfer Reagents
Other reagents such as carbon disulfide (CS2) with coupling agents (e.g., triphosgene or oxalyl chloride) or thiocarbonyldiimidazole can be used to generate thiourea moieties under milder and safer conditions.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, toluene | Solvent choice affects solubility and rate |
| Temperature | 0 °C to 40 °C | Low temp for isothiocyanate formation; room temp for coupling |
| Molar ratio (amine:thiophosgene) | 1:0.5 to 1:1 | Stoichiometry critical for selectivity |
| Reaction time | 2 to 24 hours | Monitored by TLC or HPLC |
| Purification methods | Recrystallization, silica gel chromatography | To achieve high purity and enantiomeric excess |
Characterization and Purity
The final product is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirms the chemical environment of protons and carbons, verifying substitution pattern.Mass Spectrometry (MS):
Confirms molecular weight consistent with C14H18N4S (for the cyanophenyl derivative).Chiral High-Performance Liquid Chromatography (HPLC):
Determines enantiomeric purity, critical due to chiral amine.Melting Point Determination:
Provides a physical property for batch comparison.
Research Results and Applications
While direct literature on the exact cyanophenyl derivative is limited, structurally analogous thiourea catalysts such as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea have been widely studied for their catalytic activity in:
- Enantioselective Michael additions.
- Hydrazination of 1,3-dicarbonyl compounds.
- Dynamic kinetic resolutions.
- Asymmetric Neber reactions.
- Synthesis of flavanones and chromanones.
These studies demonstrate that the chiral thiourea scaffold with substituted phenyl groups and cyclohexyl amines provides excellent enantioselectivity and catalytic efficiency, suggesting that the cyanophenyl variant would behave similarly under optimized conditions.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Pros | Cons |
|---|---|---|---|---|
| Thiophosgene-mediated coupling | 3-cyanophenylamine, thiophosgene, chiral cyclohexylamine | 0-40 °C, inert solvent | High yield, direct synthesis | Toxic reagent, HCl byproduct |
| Isothiocyanate intermediate | 3-cyanophenyl isothiocyanate, chiral cyclohexylamine | Room temperature, inert solvent | Allows intermediate isolation | Extra step, intermediate instability |
| Alternative thiocarbonyl reagents | CS2 + coupling agents, amines | Mild conditions | Safer reagents | May require optimization |
Q & A
Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide the optimization of this compound for specific applications?
- Methodological Answer :
- Descriptor selection : Include steric (e.g., molar refractivity), electronic (Hammett σ), and topological (Wiener index) parameters.
- Validation : Use leave-one-out cross-validation and external datasets to ensure model robustness, as outlined in ’s discussion of evidence-based arguments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
